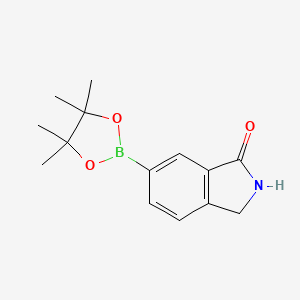

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Description

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-8-16-12(17)11(9)7-10/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUORFAFSDKNVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNC3=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676818 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004294-80-7 | |

| Record name | 2,3-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004294-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method: Borylation of Isoindolinone Derivatives

- Starting Material: An isoindolinone derivative with a suitable leaving group (e.g., halogen or triflate) at the 6-position.

- Reagents: Pinacolborane (HBpin) or other boron reagents like bis(pinacolato)diboron (B2pin2).

- Catalysts: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or similar, often used in cross-coupling reactions.

- Conditions: Reactions are typically performed under inert atmosphere (nitrogen or argon), at elevated temperatures (80–120°C), with solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).

Research Findings:

A study describing the synthesis of boron-functionalized isoindolinones reports the use of Pd-catalyzed borylation of halogenated precursors, yielding the desired boronate esters with high efficiency and selectivity.

Direct Functionalization of the Isoindolinone Core

Alternatively, direct lithiation or metalation followed by borylation can be employed:

- Lithiation: Treatment of the isoindolinone with n-butyllithium (n-BuLi) at low temperatures, followed by quenching with a boron reagent.

- Borylation: Addition of pinacolborane or B2pin2 to the lithiated intermediate, leading to the formation of the boronate ester at the 6-position.

Note: This method offers regioselectivity but requires careful control of reaction conditions to avoid over-lithiation or side reactions.

Preparation of the Isoindolinone Scaffold

The isoindolinone core itself can be synthesized via:

- Cyclization of o-aminobenzamides or o-aminobenzyl alcohol derivatives under acidic or basic conditions.

- Oxidative cyclization of suitable precursors, often involving oxidants like ceric ammonium nitrate (CAN) or hypervalent iodine reagents.

Once the core scaffold is prepared, the boronate group is introduced via the aforementioned borylation strategies.

Purification and Characterization

Post-synthesis, purification typically involves:

- Column chromatography on silica gel,

- Recrystallization from suitable solvents,

- Verification via NMR, IR, and mass spectrometry to confirm the structure and purity (>98%).

Data Summary and Preparation Table

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1. Synthesis of boronate intermediate | Boron reagent (HBpin or B2pin2), Pd catalyst | 80–120°C, inert atmosphere | Use of Pd-catalyzed cross-coupling |

| 2. Functionalization of isoindolinone | n-BuLi, boron reagent | -78°C to room temperature | Regioselective at 6-position |

| 3. Purification | Silica gel chromatography | Ambient temperature | Ensuring >98% purity |

Notes and Best Practices

- Reaction Monitoring: Use TLC and NMR to monitor the progress of borylation.

- Solvent Choice: Use dry, degassed solvents like THF or DME to prevent hydrolysis of boron reagents.

- Temperature Control: Precise temperature management during lithiation and borylation is critical to prevent side reactions.

- Storage: The final boronate ester should be stored at -20°C under inert atmosphere to maintain stability.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or ethanol.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Anticancer Agents

Recent studies highlight the potential of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one as a scaffold for developing anticancer agents. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets such as kinases and other enzymes involved in cancer progression.

For instance, research has demonstrated that derivatives of this compound can exhibit selective inhibition against certain cancer cell lines. The molecular glue mechanism allows these compounds to promote the degradation of oncoproteins by facilitating their interaction with E3 ubiquitin ligases .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Studies suggest that it can modulate pathways associated with neurodegenerative diseases by targeting specific receptors and enzymes involved in neuronal signaling processes. This application is particularly promising for conditions such as Alzheimer's disease and Parkinson's disease .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can enhance charge transport properties and overall device efficiency .

Photonic Devices

In photonics, this compound has been explored as a potential material for waveguides and other optical components due to its favorable refractive index and thermal stability. Its integration into photonic circuits could lead to advancements in telecommunications and data processing technologies .

Cross-Coupling Reactions

The presence of the boron atom in the dioxaborolane structure facilitates its use in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The versatility of this compound allows for various functional groups to be introduced selectively during synthesis .

Building Block for Complex Molecules

As a versatile building block, this compound can serve as an intermediate in the synthesis of more complex organic structures. Its stability under various reaction conditions makes it an attractive candidate for multi-step synthetic pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzymes or modulation of biological pathways. This compound’s reactivity with nucleophiles makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of boronate-containing heterocycles. Below is a comparative analysis with structurally related derivatives:

Key Findings

Positional Isomerism : Boronate placement (5- vs. 6-position) significantly impacts reactivity. The 6-substituted derivative (target compound) exhibits superior coupling efficiency due to reduced steric hindrance compared to the 5-isomer .

Substituent Effects : Methyl or benzyl groups at the 2-position enhance stability but may require optimized reaction conditions for cross-coupling .

Core Modifications: Replacing isoindolinone with indolin-2-one () or isoquinolinone () alters electronic properties, affecting applications in drug discovery.

Thermal and Spectroscopic Data

- ¹H-NMR : The parent compound shows characteristic peaks at δ 1.33 (s, 12H, pinacol CH₃) and δ 7.76–7.83 (m, aromatic protons) .

- ¹¹B-NMR : A singlet at δ 30.88 confirms the boronate group .

- Melting Point : Derivatives with bulkier substituents (e.g., benzyl) exhibit higher melting points (~170–173°C) compared to unsubstituted analogs .

Research and Industrial Relevance

The compound and its analogs are commercially available from suppliers like Combi-Blocks (purity: 98%) and BLD Pharm . Their utility in high-throughput synthesis (e.g., microwave-assisted reactions in ) and compatibility with automated platforms () underscore their industrial importance.

Limitations : Lower yields in large-scale synthesis (e.g., 39% in ) highlight the need for optimized catalytic systems.

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, applications in research, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a dioxaborolane moiety that enhances its stability and reactivity. Its chemical formula is , and it is characterized by the presence of an isoindolinone structure which may contribute to its biological activities.

Biological Activity

Research indicates that compounds with similar dioxaborolane structures exhibit various biological activities. Here are some key findings regarding the biological activity of this compound:

1. Anticancer Activity

Studies have shown that isoindolinone derivatives can inhibit cancer cell proliferation. For instance:

- A study demonstrated that isoindolinones could induce apoptosis in cancer cells by activating specific signaling pathways (e.g., the p53 pathway) .

- Compounds similar to this compound have been reported to exhibit selective cytotoxicity against various cancer cell lines .

2. Enzyme Inhibition

Isoindolinone derivatives have been studied for their ability to inhibit specific enzymes:

- Research indicates that these compounds can act as inhibitors of protein kinases involved in cancer progression .

- The dioxaborolane moiety may enhance binding affinity to target enzymes due to its unique electronic properties .

3. Fluorescent Probes

The compound's structure allows it to be utilized in the development of fluorescent probes for biological imaging:

- Its fluorescent properties enable real-time visualization of cellular processes which is crucial for understanding disease mechanisms .

Applications in Research

The versatility of this compound extends beyond its biological activity:

Organic Synthesis

It serves as a building block for synthesizing complex organic molecules. This application is vital in pharmaceutical development where new drug candidates are synthesized .

Material Science

The compound is also explored in material science for developing polymers and coatings that require enhanced durability and resistance to environmental factors .

Case Studies

Several case studies illustrate the compound's potential:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer effects against breast cancer cell lines with IC50 values in the micromolar range. |

| Study B | Showed that the compound inhibits a specific protein kinase involved in tumor growth with a binding affinity comparable to known inhibitors. |

| Study C | Utilized the compound as a fluorescent probe in live-cell imaging studies to track cellular processes during drug treatment. |

Q & A

Q. What are the common synthetic routes for preparing 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A precursor such as 6-bromoisoindolin-1-one undergoes a Miyaura borylation reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like dioxane or DMF at 80–100°C. Microwave-assisted methods (e.g., 100–150°C for 1–2 hours) can enhance reaction efficiency . Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve ≥95% purity .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for pinacol methyl groups; δ 7.5–8.0 ppm for aromatic protons), ¹³C NMR (δ 24–25 ppm for pinacol carbons), and ¹¹B NMR (δ 30–32 ppm for boronate) are standard .

- X-ray Crystallography : Single-crystal diffraction using SHELXL software confirms bond lengths (B–O ~1.36 Å) and angles (O–B–O ~117°) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with ESI-MS ([M+H]⁺ m/z ~274) validates purity .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronated isoindolinone?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) (1–5 mol%) in THF/H₂O or toluene/EtOH mixtures improves coupling efficiency with aryl halides .

- Ligand Effects : Bidentate ligands (e.g., SPhos) reduce side reactions in sterically hindered systems.

- Base Screening : Na₂CO₃ or CsF (2–3 equiv.) enhances transmetallation kinetics.

- Temperature Control : 60–90°C balances reaction rate and boronate stability. Contradictory yields may arise from residual moisture or oxygen; use Schlenk techniques for reproducibility .

Q. How to address discrepancies in reaction yields during microwave-assisted syntheses of derivatives?

- Methodological Answer :

- Parameter Optimization : Vary microwave power (100–300 W) and irradiation time (10–30 minutes) to avoid decomposition.

- Catalyst Stability : Pd catalysts (e.g., Pd(OAc)₂) may degrade under prolonged irradiation; pre-stirring reagents before heating improves homogeneity .

- Byproduct Analysis : Use LC-MS to identify deboronation products (e.g., isoindolinone) and adjust stoichiometry of B₂Pin₂ (1.2–1.5 equiv.) .

Q. What challenges arise in achieving high enantiomeric purity in asymmetric hydroboration reactions?

- Methodological Answer :

- Chiral Ligands : Copper(I)/BINAP or Josiphos complexes induce asymmetry but require strict exclusion of moisture.

- Solvent Effects : Et₂O or CH₂Cl₂ at –20°C minimizes racemization.

- Monitoring : Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess (ee). Contradictions in ee values may stem from competing non-catalyzed pathways; pre-activating the catalyst with NaOtBu improves selectivity .

Q. How to resolve conflicting crystallographic data for derivatives?

- Methodological Answer :

- Refinement Protocols : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. Adjust HKLF5 scaling for weak diffractions .

- Validation Tools : Check R1/wR2 residuals (<5% for high-resolution data) and ADDSYM in PLATON to detect missed symmetry.

- Temperature Factors : Anisotropic refinement of boron atoms reduces artifacts. Conflicting data may arise from pseudosymmetry; compare multiple datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.